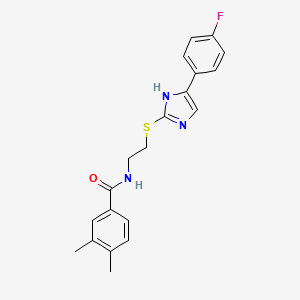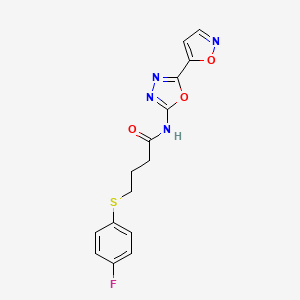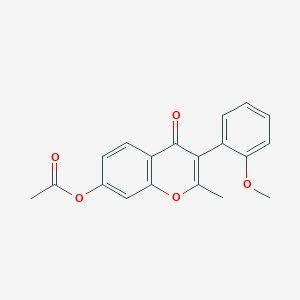
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of coumarin, a type of phenolic compound . Phenolic compounds are known for their diverse structures and wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, phenolic compounds like this are often synthesized using various borylation approaches .Chemical Reactions Analysis
Phenolic compounds, such as this one, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Scientific Research Applications
Chemical Synthesis and Modifications :
- The compound has been used in the synthesis of thiazolidin-4-ones based on coumarin derivatives. This process involves various chemical reactions like condensation and cyclo-condensation, showing the compound's reactivity and utility in creating new chemical entities (Čačić et al., 2009).
- It has also been involved in the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing its versatility in organic synthesis (Velikorodov et al., 2014).
Antibacterial Activity :
- Research has demonstrated its role in synthesizing compounds with potential antibacterial activity. For instance, derivatives of 4-hydroxy-chromen-2-one synthesized using similar compounds have shown significant antibacterial effects (Behrami & Dobroshi, 2019).
Antimicrobial Properties :
- Similar compounds have been synthesized and evaluated for their antimicrobial activity. This indicates the potential use of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate in developing antimicrobial agents (Čačić et al., 2006).
Cancer Research :
- Derivatives similar to this compound have been studied for their anti-proliferative activity against human cancer cells. This highlights the compound's potential role in cancer research and therapy (Venkateswararao et al., 2014).
Pharmaceutical Development :
- The compound's derivatives have been explored for cytotoxic activity in cancer cell lines, indicating its relevance in the development of new pharmaceutical agents (Musa et al., 2011).
Organic Chemistry and Material Science :
- Its application extends to the synthesis of complex organic compounds like pyrazole ligands, which are useful in material science and organic chemistry (Budzisz et al., 2004).
Analytical Chemistry :
- In analytical chemistry, it's used to understand co-crystal structures, aiding in the development of new analytical methods and materials (Kadhum et al., 2012).
Novel Compound Synthesis :
- This compound is a key ingredient in synthesizing novel pyrazolopyrimidines and imidazothiazoles, demonstrating its utility in creating diverse chemical structures (Rao & Reddy, 2008).
properties
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11-18(14-6-4-5-7-16(14)22-3)19(21)15-9-8-13(24-12(2)20)10-17(15)23-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHYMNZHZFNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2721716.png)
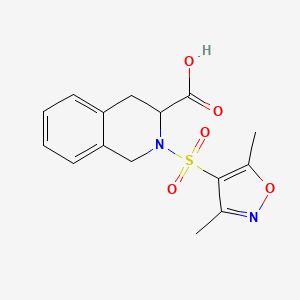
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)
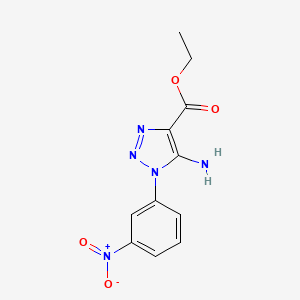
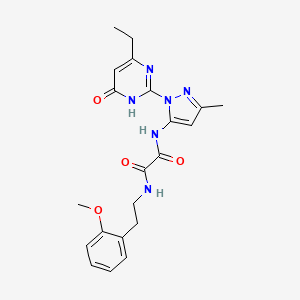
![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721724.png)
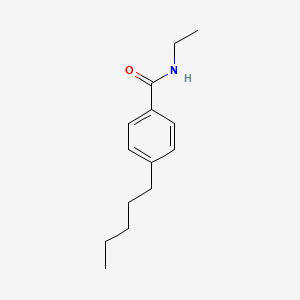
![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)
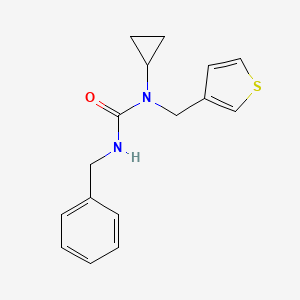
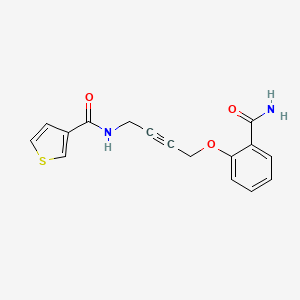
![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)
